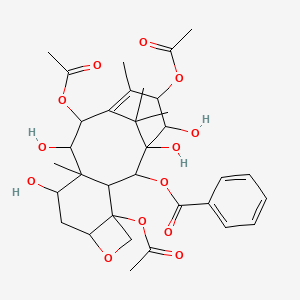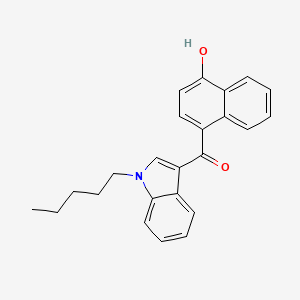![molecular formula C14H16N4O4 B593023 N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline CAS No. 1713-64-0](/img/structure/B593023.png)
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline is an organic compound with the molecular formula C₁₄H₁₆N₄O₄ and a molecular weight of 304.301 g/mol . This compound is characterized by the presence of a hydrazone group, which is a functional group consisting of a nitrogen-nitrogen double bond attached to a carbonyl group. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline typically involves the condensation reaction between cyclohexylideneacetaldehyde and 2,4-dinitrophenylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the hydrazone bond. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for the detection and quantification of aldehydes and ketones.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline can be compared with other hydrazone derivatives, such as:
2,4-Dinitrophenylhydrazine: A commonly used reagent for detecting carbonyl compounds.
N-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: A novel Schiff base derivative with similar structural features. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other hydrazone derivatives.
Properties
CAS No. |
1713-64-0 |
|---|---|
Molecular Formula |
C14H16N4O4 |
Molecular Weight |
304.306 |
IUPAC Name |
N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H16N4O4/c19-17(20)12-6-7-13(14(10-12)18(21)22)16-15-9-8-11-4-2-1-3-5-11/h6-10,16H,1-5H2/b15-9- |
InChI Key |
WXMYAKXNBGIYTO-DHDCSXOGSA-N |
SMILES |
C1CCC(=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 |
Synonyms |
Cyclohexylideneacetaldehyde (2,4-dinitrophenyl)hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)
![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)
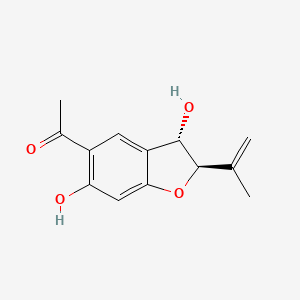

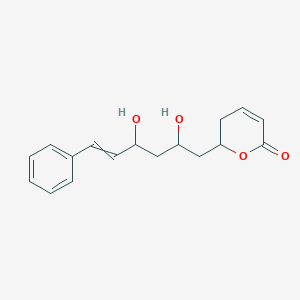
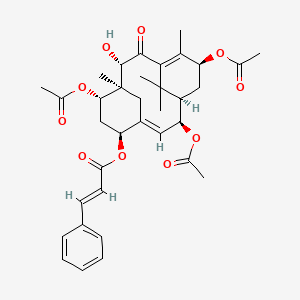
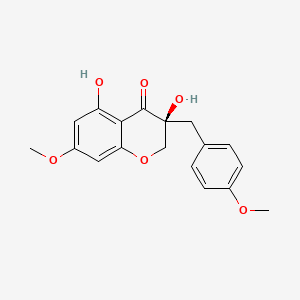
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)
